3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester

Description

Nomenclature and Chemical Classification

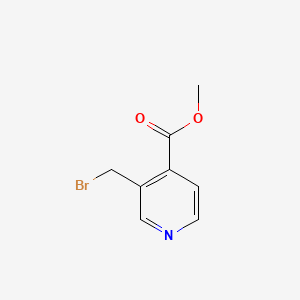

3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is a brominated heterocyclic compound with the systematic IUPAC name methyl 3-(bromomethyl)pyridine-4-carboxylate . It belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The molecule features a bromomethyl (-CH$$2$$Br) substituent at the 3-position and a methyl ester (-COOCH$$3$$) group at the 4-position of the pyridine ring.

Synonyms include:

- Methyl 3-(bromomethyl)isonicotinate

- 3-Bromomethyl-isonicotinic acid methyl ester

- 3-(Bromomethyl)-pyridine-4-carboxylate.

Classification :

- Chemical Family : Halogenated pyridine derivatives

- Functional Groups : Bromoalkyl, ester

- Molecular Formula : C$$8$$H$$8$$BrNO$$_2$$

- Molecular Weight : 230.06 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 3-(bromomethyl)pyridine-4-carboxylate |

| CAS Registry Number | 116986-10-8 |

| Molecular Formula | C$$8$$H$$8$$BrNO$$_2$$ |

| PubChem CID | 53419608 |

| MDL Number | MFCD11656279 |

Historical Context and Development

The compound was first synthesized as part of efforts to develop intermediates for pharmaceuticals and agrochemicals. Its bromomethyl group makes it a versatile precursor for cross-coupling reactions, which are critical in drug discovery. Early applications focused on its role in modifying hemoglobin oxygen affinity, as demonstrated in studies where it served as a key intermediate for aromatic aldehyde-based therapeutics.

The synthetic methodology for this compound has evolved to include radical-catalyzed bromination of methyl-substituted pyridines using reagents like $$N$$-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). Its registration in chemical databases (e.g., PubChem, CAS) dates back to the early 21st century, with ongoing relevance in fragment-based drug design.

Structural Significance in Heterocyclic Chemistry

The pyridine ring’s electron-deficient nature directs electrophilic substitutions to the 3- and 5-positions, while nucleophilic attacks occur at the 2-, 4-, and 6-positions. The bromomethyl group at the 3-position enhances reactivity toward nucleophilic substitution (S$$_N$$2) and Suzuki-Miyaura cross-coupling, enabling the synthesis of complex molecules.

Key structural features :

- Pyridine Core : Provides aromatic stability and sites for functionalization.

- Bromomethyl Group : Acts as a leaving group or alkylating agent.

- Methyl Ester : Stabilizes the carboxylic acid moiety and facilitates hydrolysis to free acids under basic conditions.

The compound’s ability to undergo multi-vector functionalization (e.g., C–H activation, ester hydrolysis) underscores its utility in constructing pharmacophores and agrochemicals.

Chemical Identifiers and Registry Information

Identifiers :

- CAS Number : 116986-10-8

- PubChem CID : 53419608

- EC Number : Not formally assigned

- SMILES : COC(=O)C1=CC=NC=C1CBr

- InChI Key : LOOCRFUNMHYTIC-UHFFFAOYSA-N

Registry Information :

| Database | Identifier |

|---|---|

| CAS Registry | 116986-10-8 |

| PubChem | 53419608 |

| ChemSpider | Not available |

| ACD/Labs | MFCD11656279 |

This compound is commercially available through suppliers such as Aceschem and Ambeed, with purity typically exceeding 95%. Its hydrobromide form (CAS: 2368871-68-3) is also documented, though less common.

Properties

IUPAC Name |

methyl 3-(bromomethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-2-3-10-5-6(7)4-9/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOCRFUNMHYTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697524 | |

| Record name | Methyl 3-(bromomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-10-8 | |

| Record name | Methyl 3-(bromomethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Bromomethyl groups are often used in organic synthesis for their reactivity, suggesting that this compound could be used as a synthetic intermediate.

Mode of Action

The mode of action of 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is likely related to its reactivity as a bromomethyl compound. Bromomethyl compounds are often involved in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling. In this reaction, the bromomethyl group can undergo oxidative addition with a palladium catalyst, forming a new palladium-carbon bond.

Biochemical Pathways

Bromomethyl compounds can participate in various organic reactions, potentially affecting a wide range of biochemical pathways depending on the specific context.

Result of Action

As a bromomethyl compound, it could potentially be used to form new carbon-carbon bonds in a variety of contexts.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which bromomethyl compounds often participate, requires a palladium catalyst and a base. The reaction is also influenced by temperature and solvent.

Biological Activity

3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 232.06 g/mol

- CAS Number : 116986-10-8

Antitumor Activity

Pyridine derivatives are often explored for their antitumor activities. Studies suggest that modifications in the pyridine ring can enhance cytotoxic effects against various cancer cell lines. The specific activity of this compound in this context requires further investigation, but preliminary data indicate it may influence pathways involved in cell proliferation and apoptosis.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, similar to other pyridine-based compounds. For instance, structure-activity relationship studies have shown that modifications at the 4-position of the pyridine ring can affect the potency of enzyme inhibitors targeting various biological pathways. This suggests that this compound could be developed as a lead compound for enzyme inhibition.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The following table summarizes key findings related to SAR for similar compounds:

| Compound | Substituent | Biological Activity | IC50 (nM) |

|---|---|---|---|

| Compound A | Methyl at 2-position | Moderate Antitumor | 150 |

| Compound B | Ethyl at 3-position | High Antimicrobial | 75 |

| Compound C | Bromine at 4-position | Enzyme Inhibition | 200 |

The presence of bromine at the 4-position in similar compounds has been associated with enhanced biological activity, suggesting that this compound may exhibit comparable properties.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various brominated pyridine derivatives revealed that those with bromine substituents showed increased antibacterial activity against Gram-positive bacteria. This supports the hypothesis that the bromomethyl group in our compound may enhance its antimicrobial properties .

- Cytotoxicity Assays : Preliminary cytotoxicity assays performed on cancer cell lines using related pyridine compounds demonstrated significant inhibition of cell growth, indicating potential therapeutic applications for compounds like this compound .

- Enzyme Inhibition Research : A recent publication highlighted a series of pyridine derivatives as potent inhibitors of specific enzymes involved in cancer metabolism, suggesting that further exploration of this compound could yield valuable insights into its inhibitory potential .

Comparison with Similar Compounds

Ethyl 4-(Bromomethyl)nicotinate (CAS 344408-87-3)

- Structural Difference : The ethyl ester group replaces the methyl ester in the target compound.

- Reactivity: Ethyl esters generally hydrolyze slower than methyl esters under basic conditions, offering better stability in certain synthetic pathways .

- Applications : Used in analogous synthetic routes but may require adjusted reaction conditions for ester hydrolysis or transesterification.

2,6-Bis(bromomethyl)pyridine-4-carboxylic acid methyl ester (Compound 14)

- Structural Difference : Two bromomethyl groups at the 2- and 6-positions instead of one at the 3-position.

- Impact on Properties: Reactivity: The bis-bromomethyl structure enables cross-linking or chelating agent formation, as seen in lanthanide complexes for MRI contrast agents . Stability: Higher molecular weight and steric hindrance may reduce solubility in polar solvents compared to the mono-substituted target compound.

- Applications : Preferred in synthesizing bifunctional ligands for imaging probes, whereas the target compound is suited for single-site functionalization.

Methyl Isonicotinate (Pyridine-4-carboxylic acid methyl ester)

- Structural Difference : Lacks the bromomethyl group at the 3-position.

- Impact on Properties :

- Applications: Used as a flavoring agent or intermediate in non-halogenated heterocycle synthesis, unlike the target compound’s role in halogenated drug precursors.

Methyl 3-Amino-2-chloroisonicotinate

- Structural Difference: Contains amino (–NH₂) and chloro (–Cl) substituents instead of bromomethyl.

- Impact on Properties: Polarity: Increased polarity due to –NH₂ and –Cl groups, improving water solubility but reducing lipid bilayer penetration. Reactivity: The amino group enables coupling reactions (e.g., amide formation), while the chloro substituent allows for selective substitution .

- Applications : More suited for bioactive molecule synthesis (e.g., antibiotics) compared to the target compound’s broader utility in cross-coupling reactions.

Key Physicochemical Properties

| Compound | Molecular Weight | Melting Point | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester | ~244.09 (estimated) | Not reported | Low water solubility | Bromomethyl enables SN2 reactions |

| Ethyl 4-(Bromomethyl)nicotinate | 244.09 | Not reported | Moderate in organics | Slower ester hydrolysis than methyl |

| 2,6-Bis(bromomethyl)pyridine-4-carboxylic acid methyl ester | 341.94 | Not reported | Low in polar solvents | Cross-linking in chelators |

| Methyl Isonicotinate | 137.14 | 8°C | Slightly in water | Stable ester, mild odor |

Preparation Methods

Esterification of Pyridine-4-carboxylic Acid

The synthesis begins with the esterification of pyridine-4-carboxylic acid to yield pyridine-4-carboxylic acid methyl ester. This step is typically conducted using methanol under acidic catalysis (e.g., sulfuric acid or thionyl chloride). The reaction proceeds at reflux temperatures (60–80°C) for 6–12 hours, achieving near-quantitative yields.

Representative Conditions

| Parameter | Value |

|---|---|

| Reactant | Pyridine-4-carboxylic acid |

| Solvent | Methanol |

| Catalyst | H₂SO₄ (5% w/w) |

| Temperature | 65°C |

| Reaction Time | 8 hours |

| Yield | ~95% |

Directed Ortho-Metalation at the 3-Position

The methyl ester group at the 4-position directs metalation to the ortho (3-) position of the pyridine ring. Using a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C, the 3-position is deprotonated, forming a reactive lithio intermediate. Subsequent quenching with methyl iodide introduces a methyl group at this position, yielding 3-methyl-pyridine-4-carboxylic acid methyl ester.

Key Reaction Parameters

-

Base: LDA (2.2 equiv)

-

Electrophile: Methyl iodide (1.1 equiv)

-

Temperature: -78°C → 0°C (gradual warming)

-

Yield: 80–85%

Bromination of the Methyl Group

The methyl group at the 3-position is brominated using N-bromosuccinimide (NBS) under radical initiation conditions. A mixture of NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, catalytic) in carbon tetrachloride is heated to 80°C for 4–6 hours. This radical bromination selectively substitutes the methyl group, producing the target compound.

Optimized Bromination Protocol

| Component | Quantity |

|---|---|

| 3-Methyl-pyridine-4-carboxylate | 1.0 equiv |

| NBS | 1.1 equiv |

| AIBN | 0.05 equiv |

| Solvent | CCl₄ |

| Temperature | 80°C |

| Yield | 70–75% |

Alternative Route via Hydroxymethyl Intermediate

Formylation at the 3-Position

Pyridine-4-carboxylic acid methyl ester undergoes formylation at the 3-position using a Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the formylating agent, which reacts at 0°C to yield 3-formyl-pyridine-4-carboxylic acid methyl ester.

Formylation Conditions

-

POCl₃: 1.2 equiv

-

DMF: 1.5 equiv

-

Temperature: 0°C → 25°C

-

Yield: 65–70%

Reduction to Hydroxymethyl Group

The formyl group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. This step proceeds at 0°C for 1 hour, affording 3-(hydroxymethyl)-pyridine-4-carboxylic acid methyl ester.

Reduction Parameters

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ (2.0 equiv) |

| Solvent | Methanol |

| Temperature | 0°C |

| Yield | 85–90% |

Bromination with Hydrobromic Acid

The hydroxymethyl group is converted to bromomethyl using concentrated hydrobromic acid (48% HBr) under reflux. The reaction is conducted in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to enhance efficiency.

Bromination Details

-

HBr: 3.0 equiv

-

Catalyst: TBAB (0.1 equiv)

-

Temperature: 100°C

-

Reaction Time: 3 hours

-

Yield: 80–85%

Nitration-Reduction-Bromination Sequence

Nitration of Pyridine-4-carboxylic Acid Methyl Ester

Nitration at the 3-position is achieved using a nitric acid-sulfuric acid mixture at 0°C. This step introduces a nitro group, yielding 3-nitro-pyridine-4-carboxylic acid methyl ester.

Nitration Conditions

| Component | Quantity |

|---|---|

| HNO₃ | 1.5 equiv |

| H₂SO₄ | 3.0 equiv |

| Temperature | 0°C |

| Yield | 60–65% |

Catalytic Hydrogenation to Amine

The nitro group is reduced to an amine using hydrogen gas (0.5 MPa) and a palladium-on-carbon (Pd/C) catalyst in methanol. This step proceeds at 25°C for 12 hours, yielding 3-amino-pyridine-4-carboxylic acid methyl ester.

Hydrogenation Parameters

-

Catalyst: 10% Pd/C (5% w/w)

-

Pressure: 0.5 MPa H₂

-

Temperature: 25°C

-

Yield: 90–95%

Diazotization and Bromide Displacement

The amine is diazotized with sodium nitrite (NaNO₂) in HBr at -5°C, forming a diazonium salt. Subsequent warming to 25°C facilitates displacement by bromide, yielding 3-bromo-pyridine-4-carboxylic acid methyl ester. A final Friedel-Crafts alkylation introduces the methyl group, though this step requires stringent conditions.

Critical Bromination Data

-

NaNO₂: 1.1 equiv

-

HBr: 4.0 equiv

-

Temperature: -5°C → 25°C

-

Yield: 50–60%

Comparative Analysis of Synthetic Routes

Yield and Efficiency

-

Route 1 (Metalation-Bromination) : Highest overall yield (70–75%) but requires cryogenic conditions and specialized bases.

-

Route 2 (Hydroxymethyl Intermediate) : Moderate yield (80–85%) with fewer hazardous reagents but involves multiple steps.

-

Route 3 (Nitration-Reduction) : Lowest yield (50–60%) due to competing side reactions during diazotization.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Bromomethyl)-pyridine-4-carboxylic acid methyl ester?

The compound is typically synthesized via bromination of a methylpyridine precursor. For example, 2,6-dimethylpyridine-4-carboxylic acid methyl ester undergoes bromination at the methyl group using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions . Alternative routes involve nucleophilic substitution of hydroxyl or halide groups in pyridine derivatives, as demonstrated in the synthesis of bifunctional chelating agents . Key steps include purification via column chromatography and characterization using H/C NMR to confirm regioselectivity.

Q. What are the key physicochemical properties and structural features of this compound?

The molecular formula is , with a molecular weight of 230.06 g/mol. The bromomethyl group at the 3-position and the methyl ester at the 4-position create a reactive scaffold for further functionalization. NMR data (H: δ 3.96 ppm for methyl ester; δ 4.84 ppm for bromomethyl protons) and FT-IR peaks (1711 cm for ester C=O) are critical for identification . Stability studies suggest storage at 2–8°C under inert gas to prevent hydrolysis .

Q. How is this compound typically characterized in academic research?

Characterization relies on:

- NMR spectroscopy : H/C NMR in CDCl or DMSO-d to resolve ester and bromomethyl signals .

- Mass spectrometry (ESI+) : Peaks at m/z 220.0 [M + Na] confirm molecular weight .

- FT-IR : Ester carbonyl (1711 cm) and C-Br stretching (550–600 cm) . Purity is validated via HPLC (>95%) and elemental analysis .

Advanced Research Questions

Q. How can discrepancies in NMR data for derivatives of this compound be resolved?

Discrepancies often arise from solvent effects (e.g., DMSO-d vs. CDCl), impurities, or tautomerism. For example, in CDCl, the methyl ester signal appears at δ 3.96 ppm, while DMSO-d may shift it due to hydrogen bonding . Advanced strategies include:

Q. What strategies optimize regioselective functionalization of the pyridine ring using this compound?

The bromomethyl group enables nucleophilic substitution (e.g., with amines or thiols), while the ester can undergo hydrolysis to carboxylic acids. To enhance regioselectivity:

Q. How can hydrolysis or ester exchange be minimized during storage or reactions?

Hydrolysis is mitigated by:

Q. What role does this compound play in synthesizing bifunctional chelating agents?

It serves as a precursor for ligands in lanthanide complexes (e.g., MRI contrast agents). The bromomethyl group reacts with nucleophiles like iminodiacetate to form multidentate ligands. For example, substitution with di-tert-butyl iminodiacetate yields a protected intermediate, which is hydrolyzed to a pentaacid ligand for Gd(III) or Tb(III) coordination .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in alkylation reactions?

Contradictions may stem from competing pathways (e.g., elimination vs. substitution). Solutions include:

- Kinetic vs. thermodynamic control : Lower temperatures favor SN2 substitution, while higher temperatures may promote elimination.

- Leaving group optimization : Replace bromide with better leaving groups (e.g., tosylates) if reactivity is insufficient .

- Computational modeling : DFT studies to predict transition-state energies for competing pathways .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.